molecular formula C8H11N3O4 B4659567 butyl 4-nitro-1H-pyrazole-5-carboxylate

butyl 4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B4659567
M. Wt: 213.19 g/mol
InChI Key: GXUBBEDUDHMURZ-UHFFFAOYSA-N
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Description

Butyl 4-nitro-1H-pyrazole-5-carboxylate is a nitro-substituted pyrazole derivative functionalized with a butyl ester group at position 4. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. The nitro group at position 4 enhances electrophilic character, while the butyl ester at position 5 influences solubility and bioavailability.

Properties

IUPAC Name

butyl 4-nitro-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-2-3-4-15-8(12)7-6(11(13)14)5-9-10-7/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBBEDUDHMURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Substituents Key Properties/Applications Reference
Ethyl 4-nitro-1H-pyrazole-3-carboxylate 55864-87-4 Nitro (C4), ethyl ester (C3) Higher electrophilicity at C3; used as intermediates in heterocyclic synthesis.
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate 309740-49-6 Nitro (C4), methyl ester (C5), methyl (N1) Enhanced stability due to N1 methylation; potential in kinase inhibition studies.
(4-Nitro-1H-pyrazol-5-yl)methanol 1479085-67-0 Nitro (C4), hydroxymethyl (C5) Polar derivative with applications in metal-organic frameworks (MOFs) or coordination chemistry.
Butyl 4-nitro-1H-pyrazole-5-carboxylate Not specified Nitro (C4), butyl ester (C5) Hypothesized improved lipophilicity for drug delivery; limited direct data available. Inferred

Key Differences:

  • Lipophilicity : The butyl ester group enhances lipophilicity compared to methyl or ethyl analogs, which may improve membrane permeability in drug candidates .
  • Stability : N1-methylation in methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate reduces ring tautomerism, increasing stability under acidic conditions .

Physical and Chemical Properties

While direct data for this compound are unavailable, extrapolations from analogs suggest:

  • Melting Point : Expected >150°C (similar to methyl 3-isopropyl-4-nitro-1H-pyrazole-5-carboxylate, mp >100°C) .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to the nitro and ester groups.
  • Stability : Susceptible to hydrolysis under alkaline conditions, requiring storage in anhydrous environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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butyl 4-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 2
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butyl 4-nitro-1H-pyrazole-5-carboxylate

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